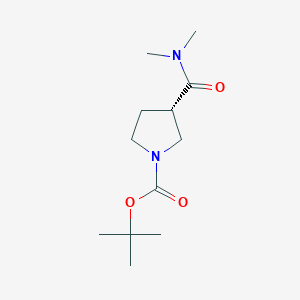

(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “tert-butyl” and “dimethylcarbamoyl” groups are substituents on the pyrrolidine ring. The “tert-butyl” group is a branched alkyl group, and the “dimethylcarbamoyl” group contains a carbonyl (C=O), an amine (NH), and two methyl groups (CH3).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring at its core. The “tert-butyl” group would be a bulky substituent, potentially influencing the compound’s reactivity and physical properties. The “dimethylcarbamoyl” group contains polar bonds (C=O and N-H), which could enable the compound to engage in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the “dimethylcarbamoyl” substituent could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by factors such as molecular size and shape, and the presence of polar bonds .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonds and Crystal Structure

One study focuses on the hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms as acceptor partners. Crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, were analyzed to understand the orientation of the carbamate and amide, revealing the molecule displays a significant electric dipole moment due to antiparallel H bonding of amides and alignment of dipoles, inducing columnar stacking. This study highlights the molecular structure's electric properties and potential applications in materials science (Baillargeon, Lussier, & Dory, 2014).

Condensation Reactions and Synthetic Applications

Research has developed novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, utilizing di-tert-butyl dicarbonate (Boc2O). This process is relevant to the acylation of a wide range of non-nucleophilic nitrogen compounds, indicating the compound's utility in synthesizing diverse organic molecules, enhancing functional group compatibility and expanding the scope of synthetic organic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Multicomponent Reactions for Aminopyrroles

A palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been explored, with tert-butylamine playing a key role in forming polysubstituted aminopyrroles. This research demonstrates the compound's potential in facilitating complex organic reactions, leading to valuable heterocyclic compounds with significant applications in medicinal chemistry and drug synthesis (Qiu, Wang, & Zhu, 2017).

Polymer Synthesis and Characterization

The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents highlight the compound's role in creating high-performance polymers. The introduction of tert-butyl groups results in amorphous polymers with good solubility and excellent thermal stability, indicating its utility in the development of advanced materials for various industrial applications (Lu, Wu, Xiao, Dong, Zhao, & Hu, 2014).

Site of Lithiation in Organic Synthesis

Research on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives has shown that lithiation occurs on the nitrogen and the ring, leading to high yields of substituted derivatives. This study underscores the compound's significance in directing lithiation processes, crucial for developing synthetic strategies in organic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAQZYVMEDKWDH-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B2985506.png)

![2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2985509.png)

![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)